molecular formula C23H17ClN4O3S2 B12791406 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 5433-31-8

4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B12791406
CAS No.: 5433-31-8
M. Wt: 497.0 g/mol
InChI Key: KSVCKYTZBLWIPE-UHFFFAOYSA-N
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Description

4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 6-chloro-2-methoxyacridine, 1,3-thiazole, and benzenesulfonamide. The key steps in the synthesis may include:

    Nitration and Reduction: Nitration of 6-chloro-2-methoxyacridine followed by reduction to form the corresponding amine.

    Coupling Reaction: Coupling of the amine with 1,3-thiazole under suitable conditions to form the intermediate.

    Sulfonation: Introduction of the benzenesulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide may be studied for its potential antimicrobial and anticancer activities. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structural features suggest it may have activity against certain diseases, and it could be a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Mitoxantrone: An anthracenedione used in cancer treatment.

Uniqueness

4-((6-Chloro-2-methoxy-9-acridinyl)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5433-31-8

Molecular Formula

C23H17ClN4O3S2

Molecular Weight

497.0 g/mol

IUPAC Name

4-[(6-chloro-2-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H17ClN4O3S2/c1-31-16-5-9-20-19(13-16)22(18-8-2-14(24)12-21(18)27-20)26-15-3-6-17(7-4-15)33(29,30)28-23-25-10-11-32-23/h2-13H,1H3,(H,25,28)(H,26,27)

InChI Key

KSVCKYTZBLWIPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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